molecular formula C3H11ClN2 B1606639 Trimethylhydrazine hydrochloride CAS No. 60597-20-8

Trimethylhydrazine hydrochloride

Cat. No. B1606639
CAS RN: 60597-20-8
M. Wt: 110.58 g/mol
InChI Key: APPBLMHEAIVOHQ-UHFFFAOYSA-N
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Description

Trimethylhydrazine is a type of hydrazine that has additional methyl groups . It exists as a variety of salts, including Trimethylhydrazine hydrochloride . The linear formula for Trimethylhydrazine hydrochloride is (CH3)2NNCH3 .


Molecular Structure Analysis

Trimethylhydrazine has a molecular formula of C3H10N2 . Its molecular weight is 74.1249 . The linear formula for Trimethylhydrazine hydrochloride is (CH3)2NNCH3 , and its molecular weight is 147.05 .

Scientific Research Applications

Tumorigenic Studies

Trimethylhydrazine hydrochloride (TMH) has been studied for its tumorigenic properties. A study conducted by Nagel et al. (1976) found that a 0.05% solution of TMH induced tumors in blood vessels, lungs, and kidneys of Swiss albino mice. This research demonstrated the tumorigenicity of TMH, highlighting its potential as a research tool in cancer studies (Nagel, Tóth, Kupper, & Erickson, 1976).

Environmental and Natural Occurrence

B. Tóth (1977) discussed the carcinogenic effects of various hydrazines, including TMH, noting its occurrence in the environment and potential human exposure. The study mentioned that TMH is synthetically manufactured and not found in substantial quantities in nature (Tóth, 1977).

Cardiocytoprotective Role

A review by Kuprash et al. (2022) evaluated the clinical effectiveness of trimethylhydrazine as a cardiocytoprotector in treating cardiovascular diseases. This study underscores the potential therapeutic applications of TMH in cardiovascular health (Kuprash, Kuprash, & Gudarenko, 2022).

Thermal Conductivity Studies

Zaripova (2013) conducted an experimental investigation on the thermal conductivity of aqueous solutions of trimethylhydrazine. This research offers insights into the physical properties of TMH, contributing to our understanding of its behavior in different environmental conditions (Zaripova, 2013).

Safety And Hazards

While the specific safety data sheet for Trimethylhydrazine hydrochloride was not found, it’s important to note that similar compounds can pose significant hazards. For instance, they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s crucial to handle such compounds with care, using appropriate protective equipment and following safety guidelines.

Relevant Papers

Several papers were found during the search. One paper discusses the infrared spectra of Trimethylhydrazine and its oxidation products . Another paper discusses Trimethylhydrazine hydrochloride as a tumor inducer in Swiss mice . These papers could provide more detailed information on the properties and applications of Trimethylhydrazine hydrochloride.

properties

IUPAC Name

1,1,2-trimethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-4-5(2)3;/h4H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPBLMHEAIVOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209393
Record name Hydrazine, trimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylhydrazine hydrochloride

CAS RN

339539-94-5, 60597-20-8
Record name Hydrazine, trimethyl-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339539-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, trimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060597208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, trimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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